molecular formula C13H13N7 B3850522 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Cat. No. B3850522
M. Wt: 267.29 g/mol
InChI Key: DMDQNPPTWSNFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is complex and not fully understood. However, it is known that this compound can interact with a number of biological targets, including adenosine receptors, phosphodiesterases, and protein kinases. These interactions can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been shown to have a number of biochemical and physiological effects, including the modulation of cellular signaling pathways, the regulation of gene expression, and the induction of apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine in laboratory experiments is its ability to interact with a wide range of biological targets. This makes it a versatile tool for studying various biological processes. However, one limitation of using 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine. One area of interest is the development of new compounds based on the structure of 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine that may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine and its potential applications in various fields of scientific research.

Scientific Research Applications

4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to interact with a number of biological targets, including enzymes and receptors, and has been used to study the mechanisms of various biological processes.

properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-20-12(17-9-18-20)11-5-7-15-13(19-11)16-8-10-4-2-3-6-14-10/h2-7,9H,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDQNPPTWSNFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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